1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-(5-isoquinolinylmethyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-(5-isoquinolinylmethyl)methanamine, also known as Lasmiditan, is a novel drug that has recently gained attention due to its potential therapeutic use in the treatment of migraine headaches.
Wirkmechanismus
1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-(5-isoquinolinylmethyl)methanamine works by selectively activating the 5-HT1F receptor, which is expressed in the trigeminal nerve and is believed to play a role in the pathophysiology of migraine headaches. Activation of this receptor leads to inhibition of the release of neuropeptides, such as calcitonin gene-related peptide (CGRP), that are involved in the initiation and maintenance of migraine attacks.
Biochemical and physiological effects:
1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-(5-isoquinolinylmethyl)methanamine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of CGRP and other neuropeptides, which are involved in the initiation and maintenance of migraine attacks. It has also been shown to reduce the activity of the trigeminal nerve, which is believed to play a role in the pathophysiology of migraine headaches.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-(5-isoquinolinylmethyl)methanamine in lab experiments is that it is a selective 5-HT1F receptor agonist, which means that it can be used to study the role of this receptor in the pathophysiology of migraine headaches. One limitation of using 1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-(5-isoquinolinylmethyl)methanamine in lab experiments is that it is a relatively new drug, and there is still much that is not known about its pharmacology and mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-(5-isoquinolinylmethyl)methanamine. One area of research is to further elucidate its mechanism of action and pharmacology. Another area of research is to investigate its potential use in the treatment of other neurological disorders, such as cluster headaches. Additionally, there is a need for further research on the safety and efficacy of 1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-(5-isoquinolinylmethyl)methanamine in clinical trials.
Synthesemethoden
The synthesis of 1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-(5-isoquinolinylmethyl)methanamine involves a series of chemical reactions that result in the formation of the final product. The process starts with the reaction of 2,4-difluorophenol with 3-chloropyridine in the presence of a base to form 2-(2,4-difluorophenoxy)-3-pyridinecarboxylic acid. This intermediate is then converted to the corresponding amide using N,N-dimethylformamide and thionyl chloride. The amide is then reduced to the corresponding amine using lithium aluminum hydride. Finally, the amine is reacted with 5-isoquinolinylmethylchloride to form 1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-(5-isoquinolinylmethyl)methanamine.
Wissenschaftliche Forschungsanwendungen
1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-(5-isoquinolinylmethyl)methanamine has been the subject of extensive scientific research due to its potential therapeutic use in the treatment of migraine headaches. It has been shown to be effective in reducing the severity and duration of migraine attacks in clinical trials. 1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-(5-isoquinolinylmethyl)methanamine works by selectively activating the 5-HT1F receptor, which is believed to play a role in the pathophysiology of migraine headaches.
Eigenschaften
IUPAC Name |
1-[2-(2,4-difluorophenoxy)pyridin-3-yl]-N-(isoquinolin-5-ylmethyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N3O/c23-18-6-7-21(20(24)11-18)28-22-17(5-2-9-27-22)14-26-13-16-4-1-3-15-12-25-10-8-19(15)16/h1-12,26H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIHPIFMNGPIRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)CNCC3=C(N=CC=C3)OC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.